molecular formula C26H38Cl2N8O6 B1436117 benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride CAS No. 201847-59-8

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride

Cat. No.: B1436117
CAS No.: 201847-59-8
M. Wt: 629.5 g/mol
InChI Key: UJDMCMLYHJMXEG-IXOXMDGESA-N
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Description

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride: is a chromogenic peptide substrate used primarily in biochemical research. It is composed of the amino acids lysine and arginine, with a para-nitroaniline (pNA) group attached. The compound is often used to measure the activity of proteolytic enzymes, particularly serine proteases, by releasing the pNA group, which can be detected spectrophotometrically .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the amide bond between the peptide and the pNA group releases the chromogenic pNA, which can be measured spectrophotometrically .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is para-nitroaniline (pNA), which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .

Mechanism of Action

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride acts as a substrate for serine proteases. When the enzyme cleaves the amide bond between the peptide and the pNA group, the pNA is released. This release can be detected spectrophotometrically, providing a measure of enzyme activity. The molecular targets are the active sites of serine proteases, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Uniqueness: benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride is unique due to its specific amino acid sequence, which makes it particularly suitable for studying enzymes that preferentially cleave after lysine and arginine residues. This specificity allows for more accurate and targeted measurements of enzyme activity in various research and diagnostic applications .

Properties

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N8O6.2ClH/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39;;/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30);2*1H/t21-,22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDMCMLYHJMXEG-IXOXMDGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Reactant of Route 2
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Reactant of Route 3
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Reactant of Route 4
Reactant of Route 4
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Reactant of Route 5
Reactant of Route 5
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride
Reactant of Route 6
Reactant of Route 6
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride

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